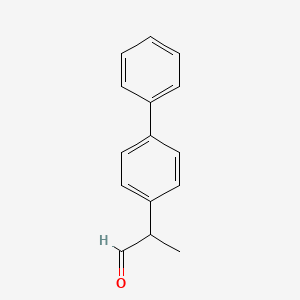
2-(4-Phenylphenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-biphenyl]-4-yl)propanal is an organic compound that belongs to the class of aldehydes It features a biphenyl group attached to a propanal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-([1,1’-biphenyl]-4-yl)propanal can be synthesized through several methods. One common approach involves the oxidation of 2-([1,1’-biphenyl]-4-yl)propan-1-ol using oxidizing agents such as acidified potassium dichromate (K₂Cr₂O₇) under controlled conditions . The reaction typically involves heating the alcohol with the oxidizing agent and then distilling the product to obtain the aldehyde.
Industrial Production Methods
In an industrial setting, the production of 2-([1,1’-biphenyl]-4-yl)propanal may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-biphenyl]-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidified potassium dichromate (K₂Cr₂O₇).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: 2-([1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: 2-([1,1’-biphenyl]-4-yl)propan-1-ol.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-biphenyl]-4-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The biphenyl group may also interact with hydrophobic regions of proteins, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
4-Phenylbutanal: An aldehyde with a phenyl group attached to a butanal moiety.
2-Phenylpropanal: An aldehyde with a phenyl group attached to a propanal moiety.
Uniqueness
2-([1,1’-biphenyl]-4-yl)propanal is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
59908-88-2 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)propanal |
InChI |
InChI=1S/C15H14O/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI-Schlüssel |
LRLLFQACEIZPCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


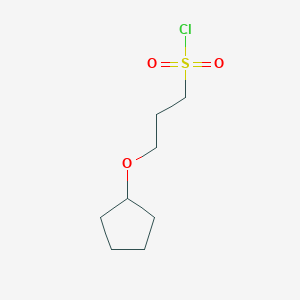

![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)
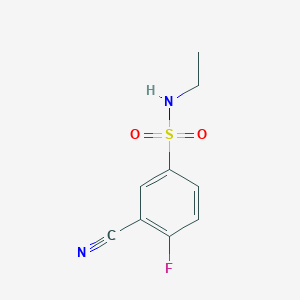
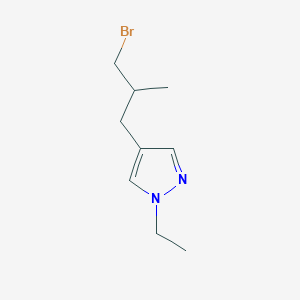

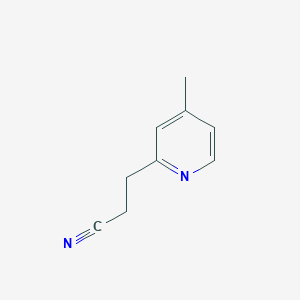
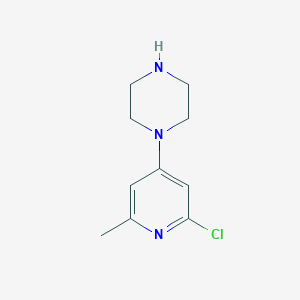
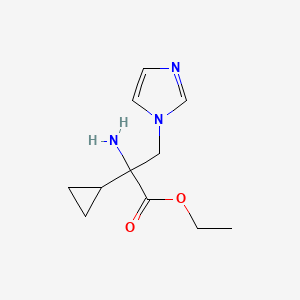
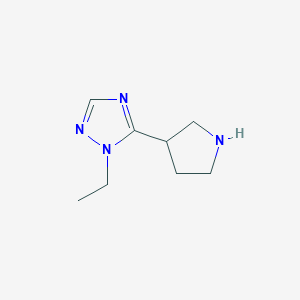
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
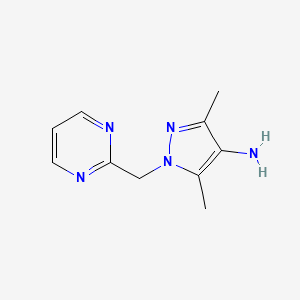
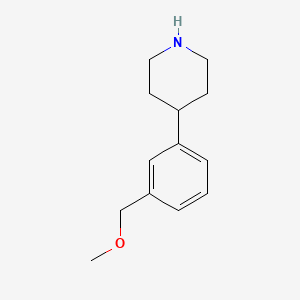
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
